2-(Difluoromethyl)-5-fluorotoluene
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Overview
Description
2-(Difluoromethyl)-5-fluorotoluene is an organic compound that features both difluoromethyl and fluorotoluene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under mild conditions . Another approach involves the use of difluorocarbene reagents, which can be generated in situ and react with aromatic substrates to form the desired product .
Industrial Production Methods
Industrial production methods for 2-(Difluoromethyl)-5-fluorotoluene often involve large-scale difluoromethylation processesThe choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
Major products formed from these reactions include difluoromethyl ketones, carboxylic acids, and various substituted aromatic compounds. These products can have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Difluoromethyl)-5-fluorotoluene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluorotoluene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated aromatic compounds, such as:
- 2-(Difluoromethyl)benzene
- 4-(Difluoromethyl)phenol
- 3-(Difluoromethyl)aniline
Uniqueness
2-(Difluoromethyl)-5-fluorotoluene is unique due to the presence of both difluoromethyl and fluorotoluene groups, which confer distinct chemical and physical properties. These properties include increased metabolic stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds .
Properties
Molecular Formula |
C8H7F3 |
---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7F3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3 |
InChI Key |
SCGPAMKCMYZQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(F)F |
Origin of Product |
United States |
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